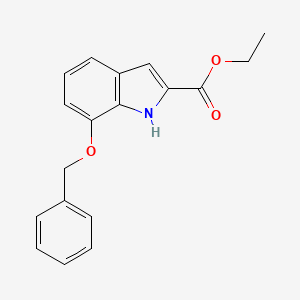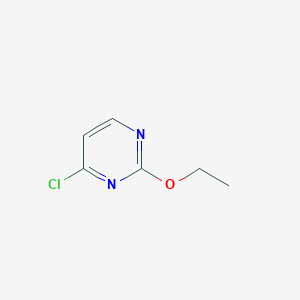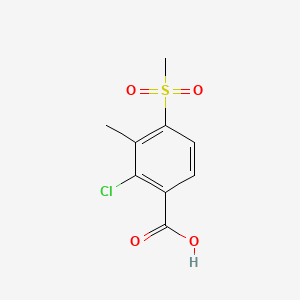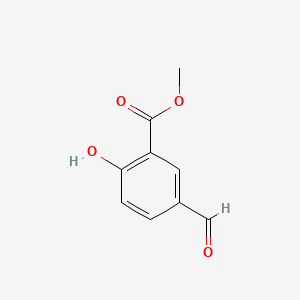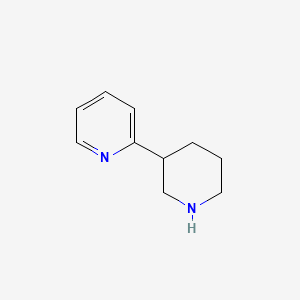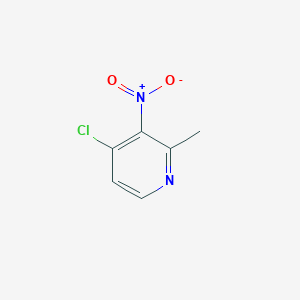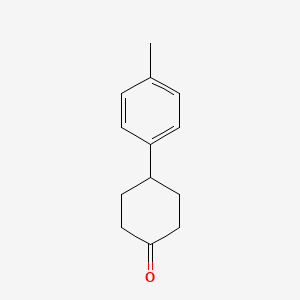![molecular formula C34H41N3O3 B1590822 Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- CAS No. 98660-18-5](/img/structure/B1590822.png)
Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
Vue d'ensemble
Description
Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- is a complex organic molecule notable for its potential in medicinal and industrial applications. This compound is characterized by its intricate structure, combining furo[3,4-b]pyridinone with a diethylamino group and a hexyloxy-substituted phenyl ring. The presence of an indole moiety adds further complexity and functional possibilities to its chemical profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- typically involves multi-step organic synthesis. Key reactions may include:
Formation of the Furo[3,4-b]pyridinone Core: : This step often involves the cyclization of a suitable precursor, usually under basic or acidic conditions, depending on the desired pathway.
Introduction of the Diethylamino Group: : This step may involve nucleophilic substitution reactions using diethylamine as the nucleophile.
Hexyloxy-Phenyl Addition: : This step typically involves etherification reactions under basic conditions to attach the hexyloxy group to the phenyl ring.
Indole Derivatization: : This step may involve complex coupling reactions to incorporate the indole moiety into the final structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis processes, focusing on optimizing yields and purity. This includes:
Batch Reactors: : Using large-scale batch reactors to control reaction conditions precisely.
Continuous Flow Reactors: : For more efficient and scalable synthesis, continuous flow reactors could be employed.
Purification Techniques: : Implementing chromatography or crystallization techniques to ensure the product's purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the indole and phenyl rings, forming various oxidized derivatives.
Reduction: : Reduction reactions can modify the carbonyl group in the furo[3,4-b]pyridinone core, potentially leading to alcohol or alkane derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions of the molecule, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Acidic or basic catalysts to facilitate substitution reactions.
Major Products
Oxidized Compounds: : Products formed by adding oxygen-containing groups.
Reduced Compounds: : Products formed by reducing the carbonyl group.
Substituted Compounds: : Various derivatives formed by introducing new functional groups.
Applications De Recherche Scientifique
Chemistry
The compound is of interest for its synthetic utility in developing new materials and complex organic molecules. Its unique structure allows for versatile reactions and derivatizations.
Biology
In biological research, this compound could serve as a potential lead compound in drug discovery, targeting specific enzymes or receptors due to its multifunctional groups.
Medicine
Industry
In industrial applications, this compound might be used as an intermediate in the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mécanisme D'action
Molecular Targets
The compound's mechanism of action could involve interacting with specific proteins or enzymes, leading to alterations in cellular pathways. Potential targets may include kinase enzymes or receptors involved in signaling pathways.
Pathways Involved
Interaction with these targets may lead to downstream effects in cellular signaling pathways, potentially altering cell proliferation, apoptosis, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furo[3,4-b]pyridin-5(7H)-one: : Similar core structure but lacks the diethylamino and hexyloxy phenyl groups.
Indole Derivatives: : Other indole-containing compounds with different substituents.
Phenyl Ethers: : Compounds with similar phenyl-ether linkages but different substituents.
Uniqueness
This compound's uniqueness lies in its combination of multiple functional groups, offering a diverse array of chemical and biological activities that similar compounds might not provide
And that's a whirlwind tour of furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-. Hope this scratches that curiosity itch!
Propriétés
IUPAC Name |
7-[4-(diethylamino)-2-hexoxyphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N3O3/c1-6-10-11-14-22-39-30-23-25(36(7-2)8-3)19-20-28(30)34(32-27(33(38)40-34)17-15-21-35-32)31-24(5)37(9-4)29-18-13-12-16-26(29)31/h12-13,15-21,23H,6-11,14,22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYKGVWORCQOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)N(CC)CC)C2(C3=C(C=CC=N3)C(=O)O2)C4=C(N(C5=CC=CC=C54)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888777 | |
| Record name | Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98660-18-5 | |
| Record name | 7-[4-(Diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98660-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(3,4-b)pyridin-5(7H)-one, 7-(4-(diethylamino)-2-(hexyloxy)phenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098660185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30888777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)

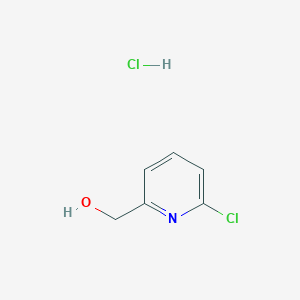

![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)
![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)

